

A Comparative Guide to the Characterization of 2-Bromo-3-thiophenecarboxylic Acid Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3-thiophenecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of **2-Bromo-3-thiophenecarboxylic acid** and its derivatives. Experimental data from related compounds are presented to offer a comparative framework for researchers.

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **2-Bromo-3-thiophenecarboxylic acid** derivatives. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparison of Spectroscopic Data for Thiophene Derivatives

Technique	Parameter	2-Bromo-3-thiophenecarboxylic acid & Derivatives (Expected)	5-bromothiophene-3-carboxylic acid[1]	2-ethylhexyl 2-bromothiophene-3-carboxylate[2]
¹ H NMR	Chemical Shift (δ)	~7.0-8.0 ppm (thiophene protons), ~13.0 ppm (COOH)[1]	12.9 ppm (s, 1H, COOH), 8.28 ppm (s, 1H, Ar H), 7.50 ppm (s, 1H, Ar H)	7.83 ppm (s, 1H), 4.20 ppm (dd, 2H), 1.74–1.65 ppm (m, 1H), 1.49–1.37 ppm (m, 4H), 1.35–1.28 ppm (m, 16H), 0.95–0.87 ppm (m, 6H)
¹³ C NMR	Chemical Shift (δ)	~162-185 ppm (C=O), ~110-140 ppm (thiophene carbons)[1][3]	162.0, 131.0, 128.3, 125.6, 108.6 ppm	163.0, 141.3, 135.8, 131.0, 84.8, 67.6, 39.0, 30.7, 29.2, 24.9, 24.0, 23.2, 14.3, 11.2 ppm
IR	Wavenumber (cm ⁻¹)	~2500-3300 (O-H), ~1710-1760 (C=O)[3][4]	Not explicitly stated, but characteristic peaks for carboxylic acids are expected.	Not explicitly stated, but ester C=O stretch is expected around 1735 cm ⁻¹ .
Mass Spec.	m/z	M+ and M+2 peaks due to Bromine isotopes[5]	206.9 (M+)[1]	493.0661 ([M+H] ⁺ for a related selenophene derivative)[2]

II. Chromatographic and Other Characterization Techniques

Chromatographic methods are essential for assessing the purity of **2-Bromo-3-thiophenecarboxylic acid** derivatives, while techniques like X-ray crystallography provide definitive structural information.

Table 2: Comparison of Other Characterization Data

Technique	Parameter	(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethyldene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one[6]	
X-ray Crystallography	Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	C2	
Unit Cell Dimensions	a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°	a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)°	
HPLC	Purity	≥ 98% (for 2-Bromo-3-thiophenecarboxylic acid)[7]	Not Available

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.

- Protocol:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at 400 or 500 MHz for ^1H .^[1]
- Reference the ^1H NMR spectra to the residual solvent peak (e.g., 7.26 ppm for CDCl_3).^[2]
- Reference the ^{13}C NMR spectra to the solvent peak (e.g., 77.2 ppm for CDCl_3).^[2]
- For carboxylic acid protons, a broad singlet is typically observed around 12δ .^[3]

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.

- Protocol:

- Prepare the sample as a KBr pellet or a thin film. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- Record the spectrum, typically in the range of $4000\text{-}400 \text{ cm}^{-1}$.^[8]
- Identify characteristic absorption bands. For carboxylic acids, look for a broad O-H stretch from $2500\text{-}3300 \text{ cm}^{-1}$ and a C=O stretch between $1710\text{-}1760 \text{ cm}^{-1}$.^{[3][4]}

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition.

- Protocol:

- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Direct Analysis in Real Time - DART).^{[1][2]}
- Acquire the mass spectrum.

- Analyze the molecular ion peak (M^+). For bromo-derivatives, a characteristic $M+2$ peak with nearly equal intensity to the M^+ peak will be observed due to the natural isotopic abundance of ^{79}Br and ^{81}Br .[\[5\]](#)

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound.
- Protocol:
 - A reverse-phase (RP) HPLC method is commonly used.[\[9\]](#)
 - The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[\[9\]](#)
 - Inject the sample solution onto a suitable column (e.g., C18).[\[9\]](#)
 - Detect the compound using a UV detector at an appropriate wavelength.
 - The purity is determined by the peak area percentage of the main component.

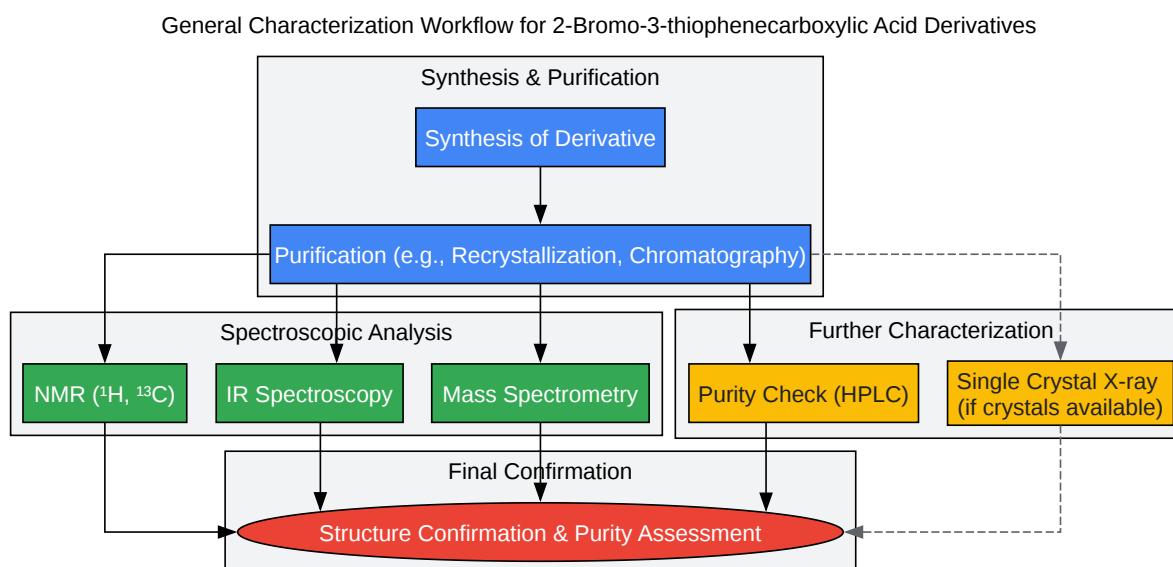
X-ray Crystallography

- Objective: To determine the three-dimensional molecular structure.
- Protocol:
 - Crystal Growth: Grow high-quality single crystals of the compound, often by slow evaporation of a saturated solution.[\[6\]](#)
 - Data Collection: Mount a suitable crystal on a diffractometer and cool it (typically to 100-120 K) to minimize thermal vibrations. Collect diffraction patterns as the crystal is rotated in a monochromatic X-ray beam.[\[6\]](#)
 - Structure Solution and Refinement: Process the collected data to determine the intensities and positions of the diffraction spots. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to adjust atomic positions and thermal parameters.[\[6\]](#)

- Validation: Validate the final structure to ensure its chemical and crystallographic reasonability.[6]

Visualized Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized **2-Bromo-3-thiophenecarboxylic acid** derivative.



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Caption: Characterization workflow.

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